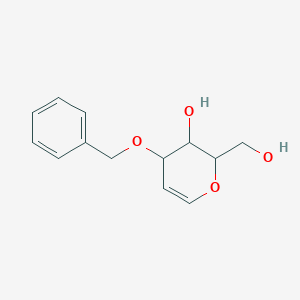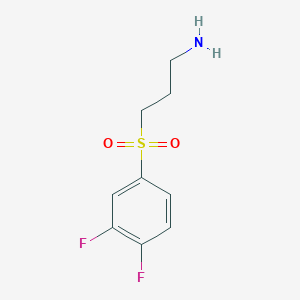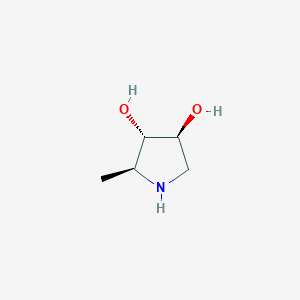
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- is a chiral compound with the molecular formula C5H11NO2. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom and two hydroxyl groups at the 3 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the final product. The choice of method depends on factors like cost, availability of reagents, and desired purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl groups and the nitrogen atom in the pyrrolidine ring are key functional groups that participate in hydrogen bonding and other interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)-: This compound has a similar structure but different stereochemistry.
2-Hydroxymethyl-pyrrolidine-3,4-diol: Another similar compound with hydroxyl groups at the 3 and 4 positions.
Uniqueness
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it a valuable compound for studying stereochemical effects in various reactions and interactions .
Propriétés
Numéro CAS |
162600-04-6 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c1-3-5(8)4(7)2-6-3/h3-8H,2H2,1H3/t3-,4-,5-/m0/s1 |
Clé InChI |
MUXHUWTVFOHVKD-YUPRTTJUSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](CN1)O)O |
SMILES canonique |
CC1C(C(CN1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



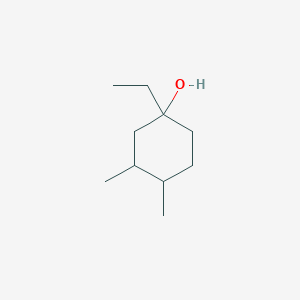
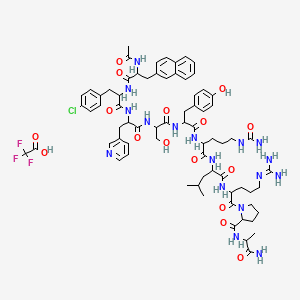
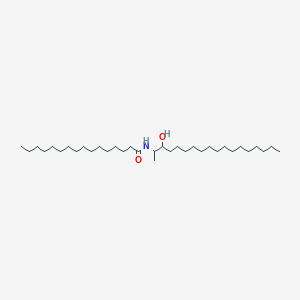

![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)
